A Comprehensive Technical Guide to 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one: A Pivotal Intermediate in Anticoagulant Synthesis
A Comprehensive Technical Guide to 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one: A Pivotal Intermediate in Anticoagulant Synthesis
This guide provides an in-depth technical overview of 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one, a critical chemical intermediate in the synthesis of modern pharmaceuticals. Primarily intended for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's chemical properties, synthesis, and its significant role in the manufacturing of the direct Factor Xa inhibitor, Apixaban.
Introduction: The Significance of a Key Intermediate
In the landscape of pharmaceutical manufacturing, the efficiency, purity, and scalability of synthetic routes are paramount. The compound 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one, while not an active pharmaceutical ingredient (API) itself, represents a cornerstone in the production of Apixaban.[1][2] Apixaban is a widely prescribed oral anticoagulant used for the prevention and treatment of venous thromboembolism and stroke in patients with atrial fibrillation.[1][2] The structural integrity and purity of this intermediate, often referred to as Apixaban Intermediate B, are decisive for the quality and yield of the final drug product.[3] Understanding its chemistry is therefore essential for process optimization and quality control in pharmaceutical production.
Chemical Identity and Physicochemical Properties
The compound is a complex organic molecule featuring a dihydropyridinone core linked to morpholine and phenyl-piperidinone moieties.[4] This intricate structure is fundamental to its role in the convergent synthesis of Apixaban.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 545445-44-1 | [5][6][7] |
| Molecular Formula | C20H25N3O3 | [8][9][10] |
| Molecular Weight | 355.43 g/mol | [8][9][10] |
| IUPAC Name | 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one | [11] |
| Synonyms | Apixaban Intermediate 2, Apixaban Impurity H | [2][3] |
| Appearance | Pale beige to yellow solid | [2][8] |
| Melting Point | >199°C (decomposition) | [9][12] |
| Boiling Point | 625.0 ± 55.0 °C (Predicted) | [9][13] |
| Density | 1.267 - 1.3 ± 0.1 g/cm³ | [9][13] |
| Solubility | Slightly soluble in Chloroform and Methanol | [2][9] |
| Storage | 2-8°C, sealed in a dry environment | [5][9] |
Synthesis and Mechanistic Considerations
The synthesis of 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one is a critical step that builds the core structure required for the final cyclization into Apixaban. A common and efficient method involves the acylation and subsequent intramolecular cyclization using 5-chlorovaleroyl chloride.
General Synthetic Protocol
The process typically begins with the precursor, 1-(4-aminophenyl)-3-(morpholin-4-yl)-5,6-dihydropyridin-2(1H)-one. This amine serves as the nucleophile for the initial acylation reaction.
Step-by-Step Methodology:
-
Reaction Setup: The starting amine precursor is dissolved in a suitable aprotic solvent, such as acetonitrile or tetrahydrofuran, in a reaction vessel.[8][12] A tertiary amine base, like triethylamine or diisopropylethylamine, is added to neutralize the HCl generated during the acylation.[8]
-
Acylation: The solution is cooled to 0°C in an ice bath to control the exothermic reaction. 5-chlorovaleroyl chloride is then added dropwise.[12] The cooling is crucial to prevent side reactions and ensure selective N-acylation.
-
Intramolecular Cyclization: Following acylation, a strong base such as sodium hydride is introduced.[8] This base facilitates the deprotonation of the newly formed amide, creating a nucleophile that attacks the terminal carbon bearing the chlorine atom, leading to an intramolecular Williamson ether-like synthesis to form the piperidin-2-one ring.
-
Workup and Purification: The reaction is quenched, and the organic phase is washed and dried. The crude product is then purified, often by recrystallization from a solvent system like aqueous ethanol, to yield the final product as a solid.[8]
Synthesis Workflow Diagram
The following diagram illustrates the key transformations in the synthesis of the target intermediate.
Caption: Synthetic pathway from the amine precursor to the final intermediate.
Application in Drug Development: The Apixaban Connection
The primary and most significant application of this compound is its role as a late-stage intermediate in the synthesis of Apixaban.[1] Its structure contains the complete carbon-nitrogen framework of Apixaban, lacking only the final pyrazole ring.
Conversion to Apixaban
The transformation of the intermediate to Apixaban involves the construction of the pyrazole-carboxamide moiety. This is typically achieved through a reaction cascade that builds upon the existing dihydropyridinone structure. The exact industrial synthesis steps are proprietary, but the chemical logic involves forming the pyrazole ring attached to the phenyl group, a transformation for which our intermediate is the direct precursor.
Role in the Synthetic Pathway
The diagram below outlines the position of our title compound within the broader context of Apixaban synthesis, highlighting its pivotal role.
Caption: Role of the intermediate in the overall synthesis of Apixaban.
Spectroscopic Characterization
Structural confirmation of the intermediate is crucial for quality control. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for this purpose.
¹H NMR Data (400 MHz, DMSO-d₆, ppm): [9]
-
δ 7.32 (d, J=8.8 Hz, 2H): Aromatic protons on the phenyl ring, ortho to the dihydropyridinone group.
-
δ 7.26 (d, J=8.8 Hz, 2H): Aromatic protons on the phenyl ring, ortho to the piperidinone group.
-
δ 5.71 (t, J=4.8 Hz, 1H): Vinylic proton on the dihydropyridinone ring.
-
δ 3.72-3.69 (m, 2H), 3.65-3.63 (m, 4H), 3.60-3.57 (m, 2H): Protons associated with the morpholine and piperidinone rings.
-
δ 2.79-2.77 (m, 4H), 2.44-2.41 (m, 2H), 2.40-2.39 (m, 2H): Aliphatic protons of the dihydropyridinone and piperidinone rings.
-
δ 1.88-1.82 (m, 4H): Methylene protons in the piperidinone ring.
The mass spectrometry data shows a prominent peak at m/z 355.2, corresponding to the molecular ion [M]+, confirming the molecular weight.[9]
Safety, Handling, and Storage
As a chemical intermediate for research and manufacturing, proper handling is essential.
-
Hazard Identification: The compound is associated with the GHS07 pictogram, indicating it can be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
-
Precautionary Measures: Standard laboratory precautions should be taken, including wearing personal protective equipment (PPE). Engineering controls such as fume hoods should be used to avoid inhalation (P261). In case of contact with eyes, rinse cautiously with water for several minutes (P305+P351+P338).[5]
-
Storage: The compound should be stored in a cool, dry place (2-8°C) in a tightly sealed container to maintain its stability and purity.[5]
Conclusion
3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one (CAS: 545445-44-1) is more than just a complex organic molecule; it is an enabling component in the synthesis of a life-saving medication. Its robust synthesis and high purity are critical checkpoints in the manufacturing of Apixaban. For professionals in drug development and process chemistry, a thorough understanding of this intermediate's properties, synthesis, and handling provides a foundation for optimizing the production of one of today's most important anticoagulants.
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